N-[[5-(4-thiophen-2-ylpiperazine-1-carbonyl)furan-2-yl]methyl]methanesulfonamide
Description
N-[[5-(4-thiophen-2-ylpiperazine-1-carbonyl)furan-2-yl]methyl]methanesulfonamide is a complex organic compound featuring a thiophene ring, a piperazine ring, and a furan ring
Properties
IUPAC Name |
N-[[5-(4-thiophen-2-ylpiperazine-1-carbonyl)furan-2-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-24(20,21)16-11-12-4-5-13(22-12)15(19)18-8-6-17(7-9-18)14-3-2-10-23-14/h2-5,10,16H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJBVWQRXLKXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(O1)C(=O)N2CCN(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-thiophen-2-ylpiperazine-1-carbonyl)furan-2-yl]methyl]methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and furan intermediates, followed by the introduction of the piperazine ring. The final step involves the sulfonation reaction to introduce the methanesulfonamide group. Common reagents used in these reactions include thiophene, furan, piperazine, and methanesulfonyl chloride. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(4-thiophen-2-ylpiperazine-1-carbonyl)furan-2-yl]methyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and epoxides, respectively.
Reduction: The carbonyl group in the piperazine ring can be reduced to form secondary amines.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, epoxides, secondary amines, and substituted sulfonamides.
Scientific Research Applications
N-[[5-(4-thiophen-2-ylpiperazine-1-carbonyl)furan-2-yl]methyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[[5-(4-thiophen-2-ylpiperazine-1-carbonyl)furan-2-yl]methyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The thiophene and furan rings contribute to the compound’s ability to interact with hydrophobic pockets, while the piperazine ring enhances its binding affinity. The methanesulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
- N-[[5-(4-pyridin-2-ylpiperazine-1-carbonyl)furan-2-yl]methyl]methanesulfonamide
- N-[[5-(4-phenylpiperazine-1-carbonyl)furan-2-yl]methyl]methanesulfonamide
- N-[[5-(4-methylpiperazine-1-carbonyl)furan-2-yl]methyl]methanesulfonamide
Uniqueness
N-[[5-(4-thiophen-2-ylpiperazine-1-carbonyl)furan-2-yl]methyl]methanesulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties. This makes the compound particularly useful in applications requiring specific electronic interactions, such as in the development of electronic materials and sensors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
